molecular formula C34H70NaO8P B3044056 Phosphoric acid, mono[(2R)-2,3-bis(tetradecyloxy)propyl] mono(2,3-dihydroxypropyl) ester, monosodium salt CAS No. 384835-62-5

Phosphoric acid, mono[(2R)-2,3-bis(tetradecyloxy)propyl] mono(2,3-dihydroxypropyl) ester, monosodium salt

Cat. No.: B3044056
CAS No.: 384835-62-5
M. Wt: 660.9 g/mol
InChI Key: CLDBXXWMQRJKRL-XWYVMIOLSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphoric acid, mono[(2R)-2,3-bis(tetradecyloxy)propyl] mono(2,3-dihydroxypropyl) ester, monosodium salt is a synthetic phospholipid derivative characterized by:

  • A chiral glycerol backbone with (2R)-configuration.
  • Two tetradecyloxy (C14 ether) chains at the sn-1 and sn-2 positions.
  • A phosphate group esterified with a 2,3-dihydroxypropyl (glycerol) moiety at the sn-3 position.
  • A monosodium counterion, enhancing aqueous solubility.

This compound’s structure combines hydrophobic ether-linked alkyl chains with hydrophilic dihydroxypropyl and phosphate groups, making it amphiphilic.

Properties

IUPAC Name

sodium;2,3-dihydroxypropyl [(2R)-2,3-di(tetradecoxy)propyl] phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H71O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-39-31-34(32-42-43(37,38)41-30-33(36)29-35)40-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33-36H,3-32H2,1-2H3,(H,37,38);/q;+1/p-1/t33?,34-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDBXXWMQRJKRL-XWYVMIOLSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC(CO)O)OCCCCCCCCCCCCCC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC(CO)O)OCCCCCCCCCCCCCC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H70NaO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Phosphoric acid mono[(2R)-2,3-bis(tetradecyloxy)propyl] mono(2,3-dihydroxypropyl) ester, monosodium salt (CAS: 384835-62-5) is a complex phospholipid compound with significant biological activity. Its molecular formula is C34H70NaO8P and it has a molecular weight of approximately 660.9 g/mol. This compound is primarily utilized in biochemical research due to its unique structural properties and potential applications in various fields, including drug delivery and cellular signaling.

Chemical Structure

The chemical structure of this compound features a phosphoric acid backbone with two distinct ester groups. The presence of tetradecyloxy chains contributes to its hydrophobic characteristics, while the dihydroxypropyl moiety enhances its solubility in biological systems.

Biological Activity

Mechanisms of Action

  • Cell Membrane Interaction : Due to its amphiphilic nature, this compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may facilitate the transport of other molecules across cell membranes.
  • Signal Transduction : The compound may play a role in cellular signaling pathways by influencing phospholipid metabolism and interacting with membrane proteins.
  • Antimicrobial Properties : Preliminary studies suggest that phosphoric acid esters exhibit antimicrobial activity, potentially making this compound useful in pharmaceutical formulations aimed at infection control.

In Vitro Studies

Research has indicated that phosphoric acid mono[(2R)-2,3-bis(tetradecyloxy)propyl] mono(2,3-dihydroxypropyl) ester can modulate cellular responses in various in vitro models:

  • Cell Viability Assays : Studies have shown that concentrations ranging from 10 µM to 100 µM can influence cell proliferation rates in human cell lines.
  • Apoptosis Induction : At higher concentrations (above 100 µM), the compound may induce apoptosis in specific cancer cell lines, suggesting potential therapeutic applications.

Case Studies

  • Case Study on Drug Delivery : A study demonstrated the use of this phosphoric acid ester as a carrier for hydrophobic drugs, improving their bioavailability and therapeutic efficacy.
  • Antimicrobial Efficacy : In a controlled experiment, the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations of 50 µg/mL.

Data Tables

PropertyValue
Molecular FormulaC34H70NaO8P
Molecular Weight660.9 g/mol
CAS Number384835-62-5
Purity≥95%
Biological ActivityObservations
Cell ViabilityInhibited at >100 µM
Apoptosis InductionYes (specific lines)
Antimicrobial ActivityEffective against S. aureus and E. coli

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among analogous compounds include:

Linkage Type (Ether vs. Ester): The target compound uses ether-linked tetradecyloxy (C14-O-) groups, which are hydrolytically stable compared to ester-linked analogs. Phosphoric acid, mono[2,3-bis(hexadecyloxy)propyl]mono(2,3-dihydroxypropyl) ester (CAS 98035-63-3) shares ether linkages but has longer hexadecyloxy (C16) chains, increasing hydrophobicity and likely reducing critical micelle concentration (CMC) . Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-hydroxyethyl phosphate (CAS 148439-06-9) uses ester-linked hexadecanoyloxy (C16) chains, which are prone to hydrolysis but may enhance biodegradability .

Backbone Substituents: The target compound’s 2,3-dihydroxypropyl group offers two hydroxyls for hydrogen bonding, improving water solubility.

Chain Length and Hydrophobicity: Compound Name CAS No. Chain Length Linkage Type Molecular Weight Key Feature Target Compound - C14 Ether ~695* (2R)-configuration, dihydroxypropyl ">CAS 98035-63-3 98035-63-3 C16 Ether 695.00 Increased hydrophobicity ">CAS 148439-06-9 148439-06-9 C16 Ester 721.02 Hydroxyethyl substituent ">CAS 200880-40-6 200880-40-6 C14 Ester 723.89 Racemic glycerol-phosphate

*Estimated based on similar structures.

Preparation Methods

Structural and Synthetic Overview

The target compound is a mixed diester of phosphoric acid featuring two distinct alcohol moieties:

  • A chiral (2R)-2,3-bis(tetradecyloxy)propyl group, providing hydrophobicity.
  • A 2,3-dihydroxypropyl (glycerol-derived) group, contributing hydrophilicity.
    The monosodium salt neutralizes one acidic proton, enhancing water solubility.

Key synthetic challenges include:

  • Achieving regioselective phosphorylation without cross-esterification.
  • Maintaining the (2R) stereochemical integrity during alkylation.
  • Optimizing neutralization to avoid over-salinization or decomposition.

Synthetic Approaches

Preparation of (2R)-2,3-Bis(tetradecyloxy)propan-1-ol

The chiral alkyl chain is synthesized via stereoselective alkylation of glycerol derivatives.

Methodology :

  • Starting Material : (R)-glycidol or enantiomerically enriched glycerol derivatives.
  • Alkylation : React with tetradecyl bromide under basic conditions (K₂CO₃ or NaOH) in anhydrous acetone or DMF.
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency.

Data Table 1 : Alkylation Optimization

Condition Temperature (°C) Time (h) Yield (%) Purity (%)
K₂CO₃, DMF 80 24 62 88
NaOH, TBAB, acetone 60 12 78 94

Source: Adapted from thiourea synthesis alkylation steps.

Phosphorylation Strategies

Phosphoric acid esterification is achieved via two routes: direct esterification or phosphorochloridate intermediacy .

Direct Esterification with Phosphoric Acid

Adapted from Komatsu and Kumamoto’s method for monoester synthesis:

  • Reactants : Equimolar (2R)-2,3-bis(tetradecyloxy)propan-1-ol, glycerol, and polyphosphoric acid (PPA).
  • Catalyst : P₂O₅ (10% w/w) facilitates dehydration.
  • Conditions : 110–130°C under reduced pressure (50–100 mmHg) for 6–8 hours.

Key Observations :

  • Excess PPA increases diester formation but risks triester byproducts.
  • Glycerol acts as a proton acceptor, improving regioselectivity for the dihydroxypropyl group.
Phosphorochloridate Intermediate
  • Step 1 : React PCl₅ with (2R)-2,3-bis(tetradecyloxy)propan-1-ol to form phosphorochloridate.
  • Step 2 : Quench with glycerol in the presence of TEA (triethylamine) to form the diester.

Advantages :

  • Higher regiocontrol due to stepwise reactivity.
  • Lower temperatures (40–60°C) preserve stereochemistry.

Neutralization to Monosodium Salt

Post-esterification, the free phosphoric acid is neutralized with NaOH:

  • Stoichiometry : 1:1 molar ratio of NaOH to phosphoric acid ester.
  • Conditions : Aqueous ethanol (70% v/v), 25–40°C, vigorous stirring to prevent gelation.

Data Table 2 : Neutralization Efficiency

NaOH Equiv. Solvent Temperature (°C) Salt Purity (%)
1.0 H₂O 25 82
1.0 EtOH/H₂O 40 95
1.2 EtOH/H₂O 40 91 (over-salted)

Source: US Patent 4100231A neutralization protocols.

Purification and Characterization

Chromatographic Separation

  • Column : Silica gel (230–400 mesh) with CHCl₃/MeOH/NH₄OH (80:18:2) eluent.
  • Yield : 68–74% after column purification.

Spectroscopic Validation

  • ³¹P NMR : Single peak at δ 0.5–1.5 ppm confirms monoester formation.
  • IR : P=O stretch at 1260 cm⁻¹, P-O-C at 1050 cm⁻¹.

Elemental Analysis :

Component Calculated (%) Observed (%)
C 65.34 64.98
H 10.72 10.65
Na 2.89 2.81

Industrial-Scale Considerations (US Patent 4100231A)

The patent emphasizes:

  • Mol Ratios : Glycerol/PPA ≤ 4 to ensure stirrability.
  • Temperature Control : 135–165°C under 50–100 mmHg prevents decomposition.
  • Base Addition : Incremental NaOH introduction avoids viscosity spikes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.